molecular formula C13H11NS B066257 Biphenyl-3-carbothioic acid amide CAS No. 175691-91-5

Biphenyl-3-carbothioic acid amide

Cat. No.: B066257
CAS No.: 175691-91-5
M. Wt: 213.3 g/mol
InChI Key: IDMWXOYPRCHOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Biphenyl-3-carbothioic acid amide has several scientific research applications:

Mechanism of Action

Target of Action

Biphenyl-3-carbothioic acid amide primarily targets Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key component of the endocannabinoid system and a potential drug target for several therapeutic applications .

Mode of Action

This compound interacts with FAAH as an active site-directed inhibitor . It blocks FAAH in an irreversible manner , leading to the inhibition of FAAH in peripheral tissues and the consequent enhancement of anandamide signaling at CB1 cannabinoid receptors localized on sensory nerve endings .

Biochemical Pathways

The inhibition of FAAH by this compound affects the endocannabinoid system and fatty acid ethanolamide signaling . This results in an increase in anandamide levels, a neurotransmitter involved in pain, mood, and other neurological functions .

Pharmacokinetics

Similar compounds in its class, such as urb524, have been shown to have significant anxiolytic-like properties in animal models .

Result of Action

The result of this compound’s action is the modulation of endocannabinoid and fatty acid ethanolamide signaling . This modulation can lead to analgesic, anti-inflammatory, and anxiolytic effects in animal models .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is extruded from the brain and spinal cord by the Abcg2 efflux transporter . Despite its inability to enter the central nervous system (CNS), it exerts profound antinociceptive effects in mice and rats .

Safety and Hazards

For safety information and hazards related to Biphenyl-3-carbothioic acid amide, please refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Biphenyl-3-carbothioic acid amide can be achieved through various synthetic routes. One common method involves the reaction of biphenyl-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the desired amide. The reaction conditions typically involve the use of a solvent such as dichloroethane or toluene and may require cooling to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-3-carbothioic acid amide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-carbothioic acid amide
  • Biphenyl-2-carbothioic acid amide
  • Naphthyl-3-carbothioic acid amide

Uniqueness

Biphenyl-3-carbothioic acid amide is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-phenylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMWXOYPRCHOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576942
Record name [1,1'-Biphenyl]-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175691-91-5
Record name [1,1′-Biphenyl]-3-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175691-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.